

Vevorisertib Cell Culture Treatment Guidelines: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

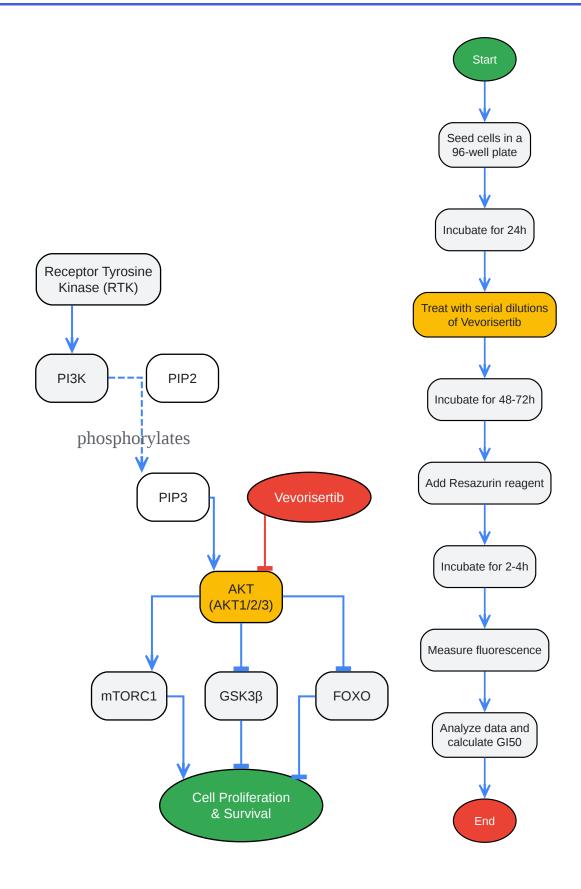
Vevorisertib (also known as ARQ 751) is a potent and selective, orally active, allosteric pan-AKT inhibitor that targets AKT1, AKT2, and AKT3 kinases.[1][2] It has shown significant anti-proliferative activity in various cancer cell lines, particularly those with activating mutations in the PI3K/AKT/PTEN pathway.[1][2] These application notes provide detailed guidelines and protocols for the in vitro use of **Vevorisertib** in cell culture settings. The information is intended to assist researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of **Vevorisertib**.

Mechanism of Action

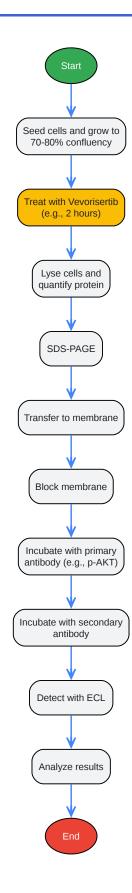
Vevorisertib is an allosteric inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3).[2][3] By binding to an allosteric site, it locks the kinase in an inactive conformation, thereby preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are crucial for cell survival, proliferation, and growth.[2] The primary pathway affected is the PI3K/AKT/mTOR signaling cascade.[4] Inhibition of AKT by **Vevorisertib** leads to a dose-dependent decrease in the phosphorylation of downstream substrates such as PRAS40, GSK3β, and FOXO.[2]

Signaling Pathway









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